molecular formula C14H11N7 B2978839 3-phenyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]acrylonitrile CAS No. 1164485-96-4

3-phenyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]acrylonitrile

Cat. No. B2978839
CAS RN: 1164485-96-4
M. Wt: 277.291
InChI Key: BLJJDDGVJXWCGE-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-phenyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]acrylonitrile” is a type of 1,2,4-triazole derivative . These derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves multistep synthetic routes . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .

Scientific Research Applications

Synthesis and Biological Applications

Cytotoxic Activities : Acrylonitriles substituted with triazoles or benzimidazoles have been synthesized and tested for cytotoxic potency on various human cancer cell lines. These compounds exhibit delayed cell death by inducing apoptosis, similar to etoposide, with selectivity towards cancer cells over noncancerous cells. The study highlights the potential of these derivatives in cancer therapy due to their structural flexibility and sensitivity towards substitutions at specific positions (Sa̧czewski et al., 2004).

Antifungal Agents : Derivatives linked to the indole moiety have shown potent antifungal activities, demonstrating the versatility of acrylonitrile compounds in addressing fungal infections. The modifications in these structures lead to variations in their biological activities, showcasing the chemical adaptability to target different biological pathways (Gomha & Abdel‐Aziz, 2012).

Material Science and Photophysical Properties

Nonlinear Optical Limiting : Thiophene dyes derived from acrylonitrile compounds have been developed for optoelectronic devices aimed at protecting human eyes and optical sensors. Their nonlinear absorption and optical limiting behavior make them suitable for applications in photonic devices, highlighting the importance of these derivatives in material sciences (Anandan et al., 2018).

Photophysical Properties : Studies on the solution and solid-state photophysical properties of positional isomeric acrylonitrile derivatives have been conducted. These investigations include experimental and DFT studies to understand the influence of molecular packing and intermolecular interactions on their optical properties. Such research underscores the potential of acrylonitrile derivatives in developing new materials with tailored photophysical properties for technological applications (Castillo et al., 2021).

Chemical Synthesis and Reactivity

Novel Heterocyclic Compounds : Acrylonitrile derivatives serve as precursors in the synthesis of a wide range of heterocyclic compounds with potential biological activities. These synthetic routes offer insights into the versatility of acrylonitrile compounds in organic synthesis, enabling the development of molecules with diverse biological and chemical properties (Vardanyan et al., 2021).

Polymerization and Material Applications : The polymerization of acrylonitrile catalyzed by single yttrium tris(2,6-di-tert-butyl-4-methyl phenolate) highlights another dimension of acrylonitrile's utility in producing polymeric materials. This study explores the conditions affecting the polymerization process and the properties of the resulting polyacrylonitriles, further emphasizing the role of acrylonitrile derivatives in materials science (Zheng et al., 2002).

Safety and Hazards

The safety of 1,2,4-triazole derivatives, including “3-phenyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]acrylonitrile”, has been evaluated on MRC-5 as a normal cell line. It was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been reported to target the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells.

Mode of Action

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound may interact with its target through hydrogen bonding, leading to changes in the target’s function.

Biochemical Pathways

Given that similar compounds target the aromatase enzyme , it is plausible that this compound may affect the estrogen biosynthesis pathway. Disruption of this pathway could lead to downstream effects on cell growth and proliferation, particularly in estrogen-dependent cancer cells.

Pharmacokinetics

It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetics . This suggests that the compound may have favorable absorption and distribution characteristics, which could impact its bioavailability.

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines . This suggests that the compound may exert its effects by inducing cytotoxicity in cancer cells.

properties

IUPAC Name

(E)-3-phenyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N7/c15-7-12(6-11-4-2-1-3-5-11)14-18-13(19-20-14)8-21-10-16-9-17-21/h1-6,9-10H,8H2,(H,18,19,20)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJJDDGVJXWCGE-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=NNC(=N2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C2=NNC(=N2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.